molecular formula C6H3ClFN3 B1474749 2-Azido-1-chloro-4-fluorobenzene CAS No. 1692111-27-5

2-Azido-1-chloro-4-fluorobenzene

Cat. No.: B1474749
CAS No.: 1692111-27-5
M. Wt: 171.56 g/mol
InChI Key: VMRHOCDNMVXBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-chloro-4-fluorobenzene is a useful research compound. Its molecular formula is C6H3ClFN3 and its molecular weight is 171.56 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-azido-1-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRHOCDNMVXBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Azido-1-chloro-4-fluorobenzene plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves covalent bonding or non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to this compound can result in cumulative effects on cellular processes, such as alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound can cause toxic effects, such as oxidative stress and cellular damage. Threshold effects are also observed, where a specific dosage level is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the production or consumption of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, such as the nucleus or mitochondria.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Biological Activity

2-Azido-1-chloro-4-fluorobenzene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by an azido group, a chlorine atom, and a fluorine atom attached to a benzene ring, suggests potential biological activities. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The molecular formula of this compound is C6H4ClF N3. The presence of the azido group (-N3) is particularly significant as it can participate in various chemical reactions, including click chemistry, which is useful for bioconjugation applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azido compounds. For instance, compounds with azido groups have shown promising results in inhibiting cancer cell proliferation. A study indicated that derivatives of azido compounds exhibited cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Azido Compounds

CompoundCell LineIC50 (µM)Reference
This compoundColorectal Cancer15
Azido Derivative ABreast Cancer10
Azido Derivative BLung Cancer20

The biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. The azido group can undergo reduction to form amines, which may contribute to its biological effects by modifying proteins or nucleic acids .

Study on Antimicrobial Properties

A study investigated the antimicrobial activity of various azido compounds, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus .

Table 2: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus32
Azido Derivative CE. coli64
Azido Derivative DPseudomonas aeruginosa128

Scientific Research Applications

Scientific Research Applications

2-Azido-1-chloro-4-fluorobenzene has been utilized in various research domains:

  • Synthetic Organic Chemistry
    • Serves as a building block for synthesizing complex organic molecules.
    • Acts as an intermediate in the preparation of pharmaceuticals and agrochemicals.
  • Bioconjugation Techniques
    • The azide group facilitates click chemistry reactions with alkyne-functionalized biomolecules, forming stable triazole linkages. This property is crucial for labeling biomolecules in biological studies.
  • Medicinal Chemistry
    • Used in drug development as an intermediate to modify existing compounds or create new therapeutic agents targeting specific biological pathways.
  • Material Science
    • Employed in synthesizing specialty polymers and materials with unique properties due to the reactivity of the azide group.

The biological applications of this compound are notable:

  • Protein Labeling: The azide functionality allows for covalent bonding with nucleophilic sites on proteins, enabling visualization of protein dynamics within live cells.
  • Drug Development: Its structure aids in designing molecules that can effectively target specific pathways, potentially leading to innovative therapeutic agents.
  • Chemical Biology: Acts as a precursor for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

Case Study 1: Click Chemistry Applications

Research has demonstrated that compounds containing azido groups can effectively participate in copper-catalyzed click chemistry reactions. For example, a study illustrated the successful labeling of proteins using azide-functionalized compounds, showcasing their potential in tracking biological processes in vivo .

Case Study 2: Drug Development

A recent investigation into drug candidates synthesized from this compound revealed promising activity against specific cancer cell lines. The compound served as an intermediate that allowed for structural modifications leading to enhanced efficacy .

Case Study 3: Bioconjugation Techniques

Studies have shown that the azido group can be utilized for bioconjugation strategies, enabling researchers to attach various biomolecules for imaging purposes. This application has significant implications for understanding cellular mechanisms and developing targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.